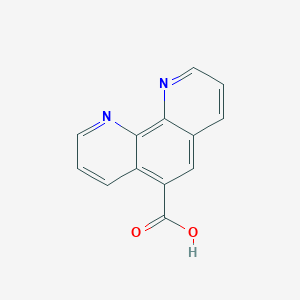

1,10-phenanthroline-5-carboxylic Acid

Description

Contextualization of 1,10-Phenanthroline (B135089) Derivatives in Contemporary Chemistry

1,10-Phenanthroline (phen) and its derivatives are a cornerstone class of N-heterocyclic compounds that have garnered significant interest across the spectrum of chemical sciences. chim.it Structurally, they are polycyclic aromatic hydrocarbons, and their defining feature is the rigid, planar tricycle containing two nitrogen atoms in a bidentate arrangement, making them exceptional chelating ligands for a vast array of metal ions. wikipedia.org This ability to form stable complexes with many transition metals has established them as versatile building blocks in coordination chemistry. chim.itwikipedia.org

The applications of 1,10-phenanthroline-based compounds are diverse and impactful. In analytical chemistry, they are used for the colorimetric or spectrophotometric detection of metal ions, such as the well-known ferroin (B110374) complex for iron determination. chemicalbook.com In materials science, their unique coordination capabilities are leveraged in the construction of metal-organic frameworks (MOFs) and photosensitive materials with applications in gas adsorption, separation, and catalysis. chemicalbook.com Furthermore, the photophysical properties of phenanthroline derivatives make them valuable as photosensitizers in photochemical reactions and as fluorescent probes. chemicalbook.comcymitquimica.com The field of bioinorganic chemistry has also seen extensive use of phenanthroline complexes, particularly in studies involving DNA intercalation and as inhibitors of metallopeptidases. wikipedia.org Researchers have also explored their potential in drug discovery, with some derivatives showing promising anticancer, antimicrobial, and antiviral activities. chemicalbook.comtpcj.org

Significance of Carboxylic Acid Functionalization at the 5-Position of the 1,10-Phenanthroline Scaffold

The introduction of a carboxylic acid (-COOH) group at the 5-position of the 1,10-phenanthroline scaffold creates the specific compound 1,10-phenanthroline-5-carboxylic acid, a molecule with enhanced and specialized properties. This functionalization is not merely an addition but a strategic modification that significantly influences the compound's chemical behavior and utility.

The primary significance of the carboxylic acid group is the introduction of an additional coordination site. While the parent phenanthroline acts as a bidentate N,N'-donor ligand, the carboxylic acid provides an oxygen-donor group. This allows for the formation of more complex and stable structures, including mixed-ligand complexes with transition metals. This synergistic coordination involving both the nitrogen atoms of the phenanthroline ring and the oxygen atoms of the carboxylate group can enhance the stability and selectivity of the resulting metal complexes.

Furthermore, the carboxylic acid group serves as a versatile chemical handle for further derivatization. It can be readily converted into amides, esters, or other functional groups, enabling the covalent attachment of the phenanthroline unit to other molecules, surfaces, or polymers. researchgate.net This capability is crucial for designing sophisticated molecular architectures, such as targeted therapeutic agents or functionalized materials. From an electronic standpoint, the carboxylic acid group, being an electron-withdrawing group, can also modulate the photophysical and electrochemical properties of the phenanthroline system.

Overview of Key Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is actively pursued along several key trajectories, primarily exploiting its unique coordination and functionalization capabilities.

One major area of investigation is in catalysis . Metal complexes derived from this compound have been explored as catalysts in various chemical transformations. For instance, copper complexes have demonstrated potential as efficient catalysts for the oxygen reduction reaction, a critical process in fuel cells. The robust nature of the ligand and its ability to stabilize metal centers make it an attractive candidate for developing new catalytic systems.

Another significant research direction is in the development of luminescent sensors and probes . The inherent fluorescence of the phenanthroline core can be tuned by complexation with metal ions. cymitquimica.com The carboxylic acid moiety allows for specific interactions and can be used to anchor the molecule in biochemical assays, leading to the creation of sensors for detecting metal ions or other analytes. cymitquimica.com

In materials science , this compound is a valuable building block for creating functional materials like Metal-Organic Frameworks (MOFs) . cymitquimica.comcd-bioparticles.net The dual-functionality of the molecule (N,N'-chelation and carboxylate coordination) allows it to act as a linker, connecting metal clusters to form porous, crystalline structures with applications in gas storage and separation. researchgate.net

Finally, the field of bioinorganic chemistry continues to explore the potential of metal complexes of this ligand. Studies have investigated the cytotoxic effects of these complexes on cancer cell lines and their antibacterial properties against various strains, suggesting potential therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 630067-06-0 nih.gov |

| Molecular Formula | C₁₃H₈N₂O₂ nih.gov |

| Molecular Weight | 224.22 g/mol |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Melting Point | 335-337 °C sigmaaldrich.com |

| Boiling Point | 467.2 °C at 760 mmHg sigmaaldrich.com |

| IUPAC Name | this compound nih.gov |

Table 2: Selected Research Applications of this compound Complexes

| Metal Complex | Application Area | Research Finding |

|---|---|---|

| Copper Complex | Catalysis | Demonstrates efficient oxygen reduction capabilities, suitable for fuel cell applications. |

| Iron Complex | Electrocatalysis | Used in studies for electrocatalytic processes. |

| Zinc Complex | Photophysics | Investigated for its photophysical properties, relevant to luminescent sensors. |

| Ruthenium(II) Complex | Photocatalysis / Sensing | Studied for applications in photocatalysis and as luminescent sensors due to favorable N and O coordination. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSMIWAXWPDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392542 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630067-06-0 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,10 Phenanthroline 5 Carboxylic Acid

Established Synthetic Pathways to 1,10-Phenanthroline (B135089) Carboxylic Acids

Key synthetic strategies include the oxidation of alkyl precursors, hydrolysis of nitrile and ester intermediates, and condensation reactions to build complexity.

A primary method for introducing a carboxylic acid group onto the 1,10-phenanthroline ring is through the oxidation of a corresponding methyl-substituted precursor. mdpi.com This transformation leverages the relative reactivity of the methyl group, allowing for its conversion to a carboxyl functional group.

A notable example involves the oxidation of 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine. mdpi.com Researchers have developed a procedure using sodium chlorite (B76162) (NaClO₂) in water under reflux conditions to selectively oxidize one of the methyl groups, yielding 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com The reaction is performed in water, presenting a greener alternative to traditional methods. mdpi.com The process begins at room temperature and is then heated to reflux, with the final product isolated after acidification. mdpi.com

Another critical oxidation pathway involves the 1,10-phenanthroline core itself. Oxidation with a potent mixture of nitric and sulfuric acids can produce 1,10-phenanthroline-5,6-dione. chemicalbook.comwikipedia.org This dione (B5365651) is a pivotal intermediate that can be further transformed to introduce carboxylic acid groups. For instance, copper(II) complexes have been shown to catalyze the aerobic oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. rsc.org

Table 1: Oxidation Reactions for Synthesis of 1,10-Phenanthroline Carboxylic Acid Derivatives

| Precursor | Oxidizing Agent(s) | Product | Key Findings | Reference(s) |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | Sodium Chlorite (NaClO₂) | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | Reaction proceeds in water, offering a mild and practical method. | mdpi.com |

| 1,10-Phenanthroline | Nitric Acid, Sulfuric Acid | 1,10-Phenanthroline-5,6-dione | Forms a key intermediate for further functionalization. | chemicalbook.comwikipedia.org |

| 1,10-Phenanthroline | O₂ (air), Copper(II) complex catalyst | 1,10-Phenanthroline-5,6-dione | Catalytic aerobic oxidation provides an alternative route to the dione intermediate. | rsc.org |

The hydrolysis of ester and nitrile functionalities is a fundamental and widely used method for the synthesis of carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org This approach is applicable to the synthesis of 1,10-phenanthroline carboxylic acids, where a cyano or ester group is first introduced onto the phenanthroline scaffold and subsequently converted to the carboxylic acid. mdpi.com

Hydrolysis can be performed under either acidic or basic conditions. chemistrysteps.com

Acidic Hydrolysis : The nitrile or ester is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org This process directly yields the free carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis : This method involves heating the precursor with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH). The reaction initially produces the carboxylate salt. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate anion. chemguide.co.uklibretexts.org

This two-step strategy (functional group introduction followed by hydrolysis) is a versatile way to access various phenanthroline carboxylic acids. For example, functionalized esters of phenanthroline can be hydrolyzed to their corresponding acids in good yields. researchgate.net However, it has been noted that the hydrolysis of certain nitrile or ester precursors can sometimes lead to unexpected products, necessitating careful control of reaction conditions. mdpi.com

Table 2: Hydrolysis of Precursors to 1,10-Phenanthroline Carboxylic Acids

| Precursor Type | Hydrolysis Condition | Intermediate Product | Final Product | Key Considerations | Reference(s) |

| Phenanthroline Nitrile | Acidic (e.g., HCl, heat) | - | Phenanthroline Carboxylic Acid | Direct conversion to the free acid. | chemguide.co.uklibretexts.org |

| Phenanthroline Ester | Acidic (e.g., HCl, heat) | - | Phenanthroline Carboxylic Acid | Direct conversion to the free acid. | libretexts.orgresearchgate.net |

| Phenanthroline Nitrile | Alkaline (e.g., NaOH, heat) | Phenanthroline Carboxylate Salt | Phenanthroline Carboxylic Acid | Requires a final acidification step. | chemguide.co.uklibretexts.org |

| Phenanthroline Ester | Alkaline (e.g., NaOH, heat) | Phenanthroline Carboxylate Salt | Phenanthroline Carboxylic Acid | Requires a final acidification step. | libretexts.org |

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to produce an α,β-unsaturated aromatic acid. wikipedia.orglongdom.orgbyjus.com While not a direct route to 1,10-phenanthroline-5-carboxylic acid itself, a modification of this reaction provides a powerful strategy for functionalizing methyl-substituted phenanthrolines. mdpi.comresearchgate.net

In this context, the Perkin condensation is applied to convert methyl derivatives of 1,10-phenanthroline into more reactive vinyl (or styryl) analogs. researchgate.net This reaction creates a carbon-carbon double bond, which serves as a handle for introducing other functional groups, including those that can be converted to a carboxylic acid. This method represents a simple and efficient alternative for elaborating the phenanthroline core. mdpi.comresearchgate.net For instance, researchers have successfully applied the Perkin condensation to create vinyl analogs of 1,10-phenanthroline that also possess a phenol (B47542) group, thereby introducing a hydrophilic function. mdpi.com

Table 3: Application of Perkin Condensation to 1,10-Phenanthroline Derivatives

| Phenanthroline Reactant | Aldehyde Reactant | Base/Catalyst | Product Type | Purpose | Reference(s) |

| Methyl-substituted 1,10-phenanthroline | Aromatic Aldehyde (e.g., Salicylaldehyde) | Alkali salt of the acid anhydride | Vinyl (Styryl) analog of 1,10-phenanthroline | To introduce a reactive vinyl group for further functionalization. | mdpi.comresearchgate.net |

Strategies for Functionalization and Derivatization of the this compound Core

The 1,10-phenanthroline nucleus is amenable to a wide range of chemical modifications, allowing for the synthesis of analogs with tailored properties.

The synthesis of substituted 1,10-phenanthroline derivatives often begins with the modification of the parent 1,10-phenanthroline ring, followed by the introduction or unmasking of the carboxylic acid group. A common precursor for 5-substituted derivatives is 5-nitro-1,10-phenanthroline (B1664666). acs.orgmdpi.com

The synthesis of 5-nitro-1,10-phenanthroline can be achieved through the nitration of 1,10-phenanthroline. acs.org From this key intermediate, a variety of other 5-substituted analogs can be accessed. For example, the nitro group can be reduced to an amino group (5-amino-1,10-phenanthroline). mdpi.com Other derivatives, such as 5-cyano- and 5-methoxy-1,10-phenanthroline, have also been synthesized, often starting from precursors like 1,10-phenanthroline-5,6-epoxide. mdpi.com Furthermore, palladium-catalyzed reactions on bromo-substituted phenanthrolines, such as Sonogashira, Suzuki-Miyaura, and Hirao reactions, followed by hydrolysis of an ester group, provide a pathway to functionalized phenanthroline carboxylic acids. researchgate.net

Table 4: Synthesis of Substituted 1,10-Phenanthroline Analogs

| Target Derivative | Precursor | Key Reaction/Reagents | Reference(s) |

| 5-Nitro-1,10-phenanthroline | 1,10-Phenanthroline | Nitration (e.g., HNO₃/H₂SO₄) | acs.orgmdpi.com |

| 5-Amino-1,10-phenanthroline | 5-Nitro-1,10-phenanthroline | Reduction | mdpi.com |

| 5-Cyano-1,10-phenanthroline | 1,10-Phenanthroline-5,6-epoxide | Synthetic route outlined in literature | mdpi.com |

| 5-Methoxy-1,10-phenanthroline | 1,10-Phenanthroline-5,6-epoxide | Synthetic route outlined in literature | mdpi.com |

| Functionalized 1,10-phenanthroline-3-carboxylic acid | Butyl 8-bromo-1,10-phenanthroline-3-carboxylate | Pd-catalyzed cross-coupling, followed by hydrolysis | researchgate.net |

Enhancing the water solubility of 1,10-phenanthroline derivatives is crucial for their application in aqueous media, including biological systems and green chemistry. mdpi.com The introduction of hydrophilic functional groups is the primary strategy to achieve this.

Besides the carboxylic acid group itself, other polar functionalities such as sulfonate (–SO₃H), phosphonic acid (–PO₃H₂), or additional hydroxyl (–OH) groups can be incorporated into the phenanthroline structure. mdpi.com These modifications significantly increase the compound's affinity for water. The presence of these hydrophilic groups facilitates in vitro cytotoxicity tests and the assessment of biological activity. mdpi.com Water-soluble phenanthroline complexes have demonstrated importance as catalysts in aqueous systems and as components for bio-inorganic probes. mdpi.com

Table 5: Strategies for Water-Solubilizing 1,10-Phenanthroline Derivatives

| Solubilizing Group | Synthetic Strategy | Purpose of Solubilization | Reference(s) |

| Carboxylic acid (-COOH) | Oxidation of methyl groups; Hydrolysis of nitriles/esters | Enhance water affinity for biological and catalytic applications. | mdpi.com |

| Sulfonate (-SO₃H) | Sulfonation of the aromatic ring | Improve solubility for use in aqueous catalysis and as bio-probes. | mdpi.com |

| Phosphonic acid (-PO₃H₂) | Functional group transformation | Increase hydrophilicity for various aqueous applications. | mdpi.com |

| Hydroxyl (-OH) | Perkin condensation with hydroxy-aldehydes; other substitutions | Provide hydrophilic character for biological testing. | mdpi.com |

Preparation of Macrocyclic 1,10-Phenanthroline-based Derivatives

The rigid, planar structure of the 1,10-phenanthroline unit makes it a valuable building block (scaffold) for the construction of macrocyclic ligands. researchgate.net Carboxylic acid functional groups, or their activated derivatives like acyl chlorides, serve as key reactive sites for cyclization reactions. The synthesis of these macrocycles often involves the condensation of a phenanthroline dicarboxylic acid derivative with a suitable linker molecule, such as a diamine, to form large, ring-based structures. nih.govnih.gov

A prominent strategy involves the reaction of acyl chlorides derived from phenanthroline dicarboxylic acids with amines to form amide bonds, leading to macrolactamization. For instance, 24-membered macrocycles have been successfully prepared by reacting acyl chlorides of 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine, resulting in good yields. nih.gov This approach demonstrates the utility of dicarboxylic acid derivatives of the phenanthroline core in creating complex, pre-organized structures for various chemical applications. nih.gov

Similarly, new macrocyclic derivatives containing two phenanthroline units have been synthesized from 1,10-phenanthroline-2,9-dicarboxamides, showcasing the versatility of this synthetic pathway. researchgate.net Furthermore, functionalized esters of 1,10-phenanthroline-3,8-dicarboxylic acid can undergo SNAr (Nucleophilic Aromatic Substitution) reactions to introduce various functional groups before being cyclized into macrocyclic structures. researchgate.net These methods highlight a general principle where the carboxylic acid groups on the phenanthroline scaffold are crucial for linking units and forming the macrocyclic framework.

The table below summarizes representative examples of the synthesis of macrocyclic 1,10-phenanthroline-based derivatives.

| Starting Phenanthroline Derivative | Linker/Reagent | Resulting Macrocycle Type | Yield |

| 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Piperazine | 24-membered diamide (B1670390) macrocycle | Good |

| 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Ethylenediamine | Bis-phenanthroline dicarboxamide macrocycle | 48% |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarbonyl dichloride | Ethylenediamine | Bis-phenanthroline dicarboxamide macrocycle | 36% |

| Diethyl 4,7-dichloro-1,10-phenanthroline-3,8-dicarboxylate | Various nucleophiles | Functionalized macrocyclic precursors | N/A |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed toward developing environmentally benign synthetic routes for 1,10-phenanthroline and its derivatives, aligning with the principles of green chemistry. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods like the Skraup or Doebner-von Miller reactions, which often involve harsh conditions and toxic reagents. google.com

One successful green strategy involves a one-pot, four-component Hantzsch-type reaction for synthesizing 1,4-dihydro-1,10-phenanthroline derivatives. This method proceeds under solvent- and catalyst-free conditions using microwave irradiation, which significantly reduces reaction times and improves yields. tandfonline.com The reaction combines 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate, offering a facile and efficient route to the phenanthroline core. tandfonline.com

Another green approach utilizes water as a solvent and an environmentally friendly oxidant. An efficient modified Skraup reaction has been developed using glycerol (B35011) in neat water under microwave conditions. researchgate.net Furthermore, the oxidation of the parent 1,10-phenanthroline ring has been achieved using the peroxomonosulfate ion, a green oxidant, in an acidic aqueous solution, producing N-oxides in excellent yields. mdpi.com These methods avoid the use of volatile organic solvents and hazardous oxidizing agents commonly employed in classical syntheses.

The following table compares traditional and green synthetic approaches for preparing 1,10-phenanthroline derivatives.

| Method | Key Reagents/Conditions | Solvent | Advantages |

| Traditional Skraup Reaction | Concentrated sulfuric acid, glycerol, arsenic pentoxide | Sulfuric Acid | Established method |

| Green Modified Skraup Reaction | Glycerol, I₂/KI as oxidant | Water | Environmentally friendly solvent, avoids toxic arsenic researchgate.net |

| Hantzsch-type Multicomponent Reaction | 8-hydroxyquinoline, aldehyde, acetoacetanilide | Solvent-free (Microwave) | High yields, reduced reaction times, no solvent waste tandfonline.com |

| N-Oxidation | Peroxomonosulfate ion | Water | Use of a green oxidant, high yields, aqueous medium mdpi.com |

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry of 1,10 Phenanthroline 5 Carboxylic Acid and Its Metal Complexes

Ligand Design and Coordination Modes of 1,10-Phenanthroline-5-carboxylic Acid

This compound (phen-5-COOH) is a highly versatile ligand in coordination chemistry. Its structure, which combines a rigid, planar phenanthroline core with a functional carboxylic acid group, allows for multiple modes of interaction with metal ions.

The defining feature of the 1,10-phenanthroline (B135089) framework is its capacity to act as a bidentate chelating agent. ijaar.org The two nitrogen atoms, located at positions 1 and 10, form a classic N,N' coordinating center. This arrangement allows the ligand to form stable five-membered rings with a variety of metal ions. researchgate.net This chelation is a fundamental aspect of its coordination chemistry, providing a robust and rigid scaffold for the resulting metal complexes. nih.gov The interaction between the metal ion and the nitrogen atoms is typically a σ-bond formation. ijaar.org This primary coordination mode is observed across a vast range of metal complexes, establishing the phenanthroline unit as the principal anchor to the metal center. researchgate.net

The carboxylic acid group at the 5-position introduces additional coordination possibilities. This functionality can participate in binding to metal ions, acting as a secondary binding site. Depending on the reaction conditions and the nature of the metal ion, the carboxylate group can coordinate in several ways. For instance, in zinc-based metal-organic frameworks (MOFs), the carboxylate groups of dicarboxylic acid ligands have been shown to coordinate to the metal centers along with the nitrogen atoms of the phenanthroline ring. acs.org This ability of the carboxylate group to bind to metals is a crucial feature, enabling the formation of more complex structures, including coordination polymers and multi-metallic frameworks.

1,10-phenanthroline and its derivatives, including the 5-carboxylic acid variant, are renowned for their ability to form stable complexes with a wide spectrum of metal ions. nih.gov This includes transition metals, lanthanides, and actinides. researchgate.netnih.gov The strong affinity of the phenanthroline core allows it to stabilize metals in various oxidation states. nih.gov For example, it readily forms complexes with transition metals in common oxidation states like +2 and +3 (e.g., Fe(II), Fe(III), Cu(II), Co(II)). ijaar.orgrsc.org Furthermore, its derivatives have been successfully used to form complexes with trivalent lanthanide ions (e.g., Eu(III), La(III), Sm(III)). nih.govresearchgate.net This versatility makes 1,10-phenanthroline-based ligands powerful building blocks for creating diverse coordination compounds with tailored properties. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of phenanthroline derivatives can be synthesized through straightforward methods. A common approach involves the direct stoichiometric addition of the ligand solution to a solution of the metal salt at room temperature. ijaar.org For instance, complexes of 5-amino-1,10-phenanthroline with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using this method. rsc.org Similarly, mixed-ligand complexes have been synthesized using 1,10-phenanthroline and L-ascorbic acid with various transition metal chlorides. researchgate.net

Characterization of these complexes typically involves several analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often indicated by a shift in the vibrational frequencies of the C=N and C-N bonds within the phenanthroline ring. ijaar.orgresearchgate.net UV-Visible spectroscopy can also show a shift in the maximum wavelength of absorption (λmax) upon complexation. ijaar.org

Table 1: Examples of Synthesized Transition Metal Complexes with Phenanthroline Derivatives

| Metal Ion | Phenanthroline Ligand | Co-ligand | Synthesis Method | Reference |

|---|---|---|---|---|

| Fe(III) | 1,10-Phenanthroline | None | Stoichiometric addition of ligand to metal salt in HClO4 | ijaar.org |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Os(II) | 5-amino-1,10-phenanthroline | None | Simple mixing of metal salt and ligand solutions | rsc.org |

| Cu(II), Mn(II), Ni(II), Zn(II) | 1,10-Phenanthroline | L-Ascorbic acid | Dissolving ligand and metal salt in distilled water | researchgate.net |

This table is interactive and can be sorted by column headers.

Derivatives of 1,10-phenanthroline carboxylic acid are effective ligands for complexing with lanthanide ions. The synthesis of these complexes often involves the reaction of a phenanthroline-based ligand and another carboxylic acid ligand with a lanthanide salt. For example, a series of lanthanide coordination polymers (Ln-CPs) were created using a mixture of 2-[(4-carboxyphenyl)methoxy]benzoic acid and 1,10-phenanthroline with lanthanide ions like La(III), Pr(III), Sm(III), and Eu(III). researchgate.net These complexes were characterized by single-crystal X-ray diffraction, elemental analysis, and infrared spectroscopy. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to investigate the complexation behavior of trivalent lanthanides with ligands like 1,10-phenanthroline-2,9-dicarboxylic acid, providing insights into metal-ligand binding and selectivity. nih.gov

Table 2: Examples of Lanthanide Complexes with Phenanthroline Carboxylic Acid Derivatives

| Lanthanide Ion(s) | Phenanthroline Ligand | Co-ligand | Key Finding | Reference |

|---|---|---|---|---|

| La(III), Pr(III), Sm(III), Eu(III) | 1,10-Phenanthroline | 2-[(4-carboxyphenyl)methoxy]benzoic acid | Formation of two-dimensional layer structures | researchgate.net |

| Trivalent Lanthanides and Actinides | 1,10-phenanthroline-2,9-dicarboxylic acid | None (Theoretical Study) | Investigated complexation behavior and selectivity | nih.gov |

This table is interactive and can be sorted by column headers.

Mixed-Ligand Coordination Compounds Incorporating this compound

The incorporation of this compound as a primary ligand in mixed-ligand coordination compounds is a significant area of research in coordination chemistry. The presence of both the rigid, bidentate N,N'-donor site of the phenanthroline core and the versatile carboxylate group allows for the construction of complex architectures with diverse metal ions. core.ac.uk These mixed-ligand systems often exhibit unique structural features and properties that are not observed in their parent homoleptic complexes.

In these compounds, this compound can coordinate to a metal center through its two nitrogen atoms, while the carboxylic acid group can either remain protonated or deprotonated, offering an additional site for coordination or for forming extensive hydrogen-bonding networks. The versatility of the carboxylate group allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of polynuclear or supramolecular structures.

A common strategy involves the use of auxiliary ligands, such as other N-donor ligands or various dicarboxylates, in conjunction with 1,10-phenanthroline derivatives. acs.orgresearchgate.net For instance, mixed-ligand complexes of transition metals like cobalt(II), nickel(II), and copper(II) have been synthesized using 1,10-phenanthroline and other ligands like phthalic acid or succinic acid. researchgate.netuobaghdad.edu.iq In these complexes, the 1,10-phenanthroline moiety typically acts as a chelating ligand, while the other ligand co-coordinates to the metal center, satisfying its coordination sphere. researchgate.netuobaghdad.edu.iq The resulting complexes often adopt geometries such as distorted octahedral. researchgate.netsci-int.com

The synthesis of these mixed-ligand complexes can be achieved through various methods, including one-pot reactions in solution or hydrothermal synthesis. researchgate.netsci-int.com The choice of solvent, temperature, and molar ratios of the reactants can significantly influence the final product's structure and dimensionality. sci-int.com

The table below summarizes examples of mixed-ligand complexes involving 1,10-phenanthroline derivatives, highlighting the diversity of metal ions and co-ligands employed.

| Metal Ion | 1,10-Phenanthroline Derivative | Co-Ligand | Resulting Complex Type | Reference |

| Cobalt(II) | 1,10-phenanthroline | Sarcosine | Octahedral | sci-int.com |

| Nickel(II) | 1,10-phenanthroline | Barbituric Acid | 2D network | core.ac.uk |

| Cobalt(II) | 1,10-phenanthroline | Succinic Acid | 3D infinite network | researchgate.net |

| Copper(II) | 1,10-phenanthroline | Phthalic Acid | Octahedral | uobaghdad.edu.iq |

| Zinc(II) | 1,10-phenanthroline | para-Dicarboxylic Acids | 1D chain | acs.org |

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Studies of Complex Geometries

Studies on various metal complexes incorporating 1,10-phenanthroline derivatives have revealed a wide array of coordination geometries. For instance, in many mixed-ligand complexes of cobalt(II) and nickel(II), the metal center adopts a distorted octahedral geometry. core.ac.ukresearchgate.netsci-int.com In a typical octahedral complex, the two nitrogen atoms of the phenanthroline ligand and donor atoms from the co-ligands and/or solvent molecules occupy the six coordination sites around the metal ion. core.ac.ukresearchgate.net

The geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the co-ligands, and the crystallization conditions. For example, in a succinatocobalt(II) complex with 1,10-phenanthroline, the cobalt ion lies on an inversion center and displays a distorted octahedral coordination with one aqua ligand, one succinate (B1194679) ligand acting in a monodentate fashion, and two phenanthroline ligands. researchgate.net

The table below presents selected crystallographic data for metal complexes containing 1,10-phenanthroline derivatives, illustrating the common coordination geometries observed.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Co(suc)(H₂O)(phen)₂]·1.5H₂O·C₄H₁₀O | Co(II) | Distorted Octahedral | Monodentate succinate ligand | researchgate.net |

| [Ni(phen)(H₂O)₃Br]Br | Ni(II) | Octahedral | Chelating phenanthroline | core.ac.uk |

| [Co(phen)₂(H₂O)₂]²⁺ | Co(II) | Cis-Octahedral | Two aqua ligands | core.ac.uk |

| [Fe(TPP)(2-MeHIm)]·(1,10-phen) | Fe(II) | Five-coordinate | H-bonded phenanthroline | nih.gov |

Supramolecular Architectures in Metal-1,10-Phenanthroline-5-carboxylic Acid Systems

Beyond the individual molecular structures, coordination compounds of this compound often assemble into intricate supramolecular architectures through a variety of non-covalent interactions. frontiersin.orgrsc.orgmdpi.com These interactions, including hydrogen bonding and π-π stacking, play a crucial role in dictating the final crystal packing and influencing the material's properties. core.ac.ukfrontiersin.org The resulting supramolecular frameworks can range from simple dimers to complex three-dimensional networks. core.ac.ukresearchgate.net

Hydrogen bonding is a predominant force in the formation of supramolecular assemblies in metal-1,10-phenanthroline-5-carboxylic acid systems. nih.govmdpi.com The carboxylic acid group of the ligand is a potent hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen-bonding networks. nih.govmpg.de These interactions can occur between the carboxylic acid groups of adjacent ligands, between the carboxylic acid and coordinated or lattice water molecules, or between the carboxylic acid and other co-ligands. core.ac.ukresearchgate.netmdpi.com

For example, in mixed-ligand complexes, intermolecular hydrogen bonds involving coordinated water molecules and the carboxylate groups of other ligands can link individual complex units into higher-dimensional structures. core.ac.ukresearchgate.net In some cases, O-H···O and C-H···O hydrogen bonds are instrumental in building up 3D networks. core.ac.uk The presence of anions in the crystal lattice can also lead to C-H···X⁻ (where X is a halide) hydrogen bonds, which contribute significantly to the stabilization of the 3D network. rsc.org 1,10-phenanthroline itself can act as a hydrogen bond acceptor, forming hydrogen bonds with coordinated imidazole (B134444) ligands in iron(II) porphyrin complexes. nih.gov

The geometry of the π-π stacking can vary, with both face-to-face and offset arrangements being observed. The centroid-to-centroid distances between the stacked rings are typically in the range of 3.5 to 3.8 Å, indicative of significant aromatic-aromatic interactions. mdpi.com In some structures, these π-π stacking interactions, in concert with hydrogen bonding, lead to the formation of extended 3D networks. core.ac.uk The electron-withdrawing nature of the metal center upon coordination to the phenanthroline can enhance the π-acceptor character of the ligand, favoring these stacking interactions. mdpi.com Intramolecular π-stacking between a phenanthroline ligand and another aromatic part of a co-ligand has also been observed. nih.gov

In some metal-organic frameworks (MOFs) constructed using 1,10-phenanthroline-based ligands, the formation of interpenetrating networks is observed. mdpi.com This occurs when two or more independent networks are entangled with each other without any covalent bonds between them. The formation of such structures is often a strategy to fill the void space within a single network, leading to more stable and robust materials.

For instance, in a supramolecular framework composed of tris(1,10-phenanthroline)zinc(II) cations and organic counterions, the cationic complexes can form a three-dimensional layer network with voids. mdpi.com Similarly, the anionic components can form their own layered network with honeycomb-like holes. These two separate networks can then interpenetrate each other, resulting in a complex and stable supramolecular architecture. mdpi.com The interpenetration is often mediated by weaker non-covalent interactions that link the separate anionic and cationic layers. mdpi.com

Stability and Thermodynamics of Metal-Ligand Interactions in Solution and Solid States

The interaction between a metal ion (M) and the ligand (L), in this case, this compound, in solution is a dynamic equilibrium. The strength of this interaction is quantified by the stability constant (β), also known as the formation constant. A higher stability constant indicates a greater proportion of the metal ion existing in the complexed form at equilibrium, signifying a more stable complex. gcnayanangal.com The thermodynamic parameters associated with complex formation, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide a deeper understanding of the driving forces behind the metal-ligand interaction.

The relationship between the stability constant and the standard Gibbs free energy change is given by the equation:

ΔG° = -RTlnβ

where R is the gas constant and T is the absolute temperature. A negative ΔG value indicates a spontaneous complexation reaction. The Gibbs free energy change is further composed of enthalpic and entropic contributions:

ΔG° = ΔH° - TΔS°

The enthalpy change (ΔH°) reflects the heat absorbed or released during the formation of coordinate bonds, while the entropy change (ΔS°) relates to the change in disorder of the system upon complexation.

Detailed experimental studies, such as potentiometric or spectrophotometric titrations, are necessary to determine the stability constants of metal complexes with this compound in solution. Similarly, calorimetric methods are employed to directly measure the enthalpy changes associated with complex formation, from which the entropy changes can be calculated.

In the solid state, the stability of the metal complexes is often assessed through thermal analysis techniques like thermogravimetry (TGA) and differential thermal analysis (DTA). These methods provide information on the decomposition temperatures and pathways of the solid complexes, offering insights into their thermal stability. For instance, studies on related cobalt complexes with 1,10-phenanthroline and various carboxylic acids have demonstrated considerable thermal stability. bucea.edu.cn

While specific thermodynamic data for metal complexes of this compound is not extensively available in the public domain, research on analogous systems provides valuable insights. For example, the complexation of trivalent lanthanides and actinides with the related 1,10-phenanthroline-2,9-dicarboxylic acid has been investigated theoretically, highlighting the influence of the ligand structure on selectivity. nih.gov Furthermore, studies on mixed-ligand complexes involving 1,10-phenanthroline and other ligands, such as amino acids, have been conducted to determine their stability constants in aqueous solutions. researchgate.net

The following interactive tables would typically present the stability constants and thermodynamic parameters for various metal complexes of this compound in solution, as well as their thermal decomposition data in the solid state. However, due to the limited availability of specific experimental data in the searched literature, these tables remain illustrative of the type of data required for a comprehensive analysis.

Table 3.4.1: Stability Constants and Thermodynamic Parameters of Metal Complexes with this compound in Solution

| Metal Ion | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Data Not Available | ||||

Data would be populated from experimental studies such as potentiometric and calorimetric titrations.

Table 3.4.2: Thermal Decomposition Data for Solid Metal Complexes of this compound

| Complex | Decomposition Temperature (°C) | Method |

| Data Not Available | ||

Data would be populated from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies.

The stability of these metal complexes is a key determinant of their utility in various applications, including catalysis, sensing, and materials science. The interplay of enthalpic and entropic factors, driven by the specific coordination environment provided by the this compound ligand, ultimately dictates the strength and nature of the metal-ligand bond.

Advanced Spectroscopic and Computational Investigations of 1,10 Phenanthroline 5 Carboxylic Acid Systems

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure, bonding, and electronic nature of 1,10-phenanthroline-5-carboxylic acid. Each technique offers a unique window into the compound's characteristics.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and probing the coordination environment of the this compound ligand.

The FT-IR spectrum of the phenanthroline core displays several characteristic peaks. The stretching vibrations for C=N and C=C double bonds are typically observed in the 1560-1640 cm⁻¹ region. researchgate.net The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic rings give rise to signals at lower frequencies, with out-of-plane bending often appearing around 751 cm⁻¹. researchgate.net

The presence of the carboxylic acid group introduces distinct vibrational modes. A strong, broad absorption band corresponding to the O-H stretch is expected in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. Upon deprotonation and coordination to a metal ion, the symmetric and asymmetric stretching vibrations of the resulting carboxylate group (COO⁻) appear in the 1580-1323 cm⁻¹ range, and shifts in these bands confirm the involvement of the carboxylate in bonding. researchgate.net Coordination of the phenanthroline nitrogen atoms to a metal ion is also evidenced by shifts in the C=C and C=N stretching vibrations. researchgate.net

Raman spectroscopy provides complementary information. For related molecules like L-proline, which also contains a carboxylic acid group, CH₂ deformation bands are observed around 1446-1483 cm⁻¹ and C-H stretching vibrations appear in the 2900-2956 cm⁻¹ range. ics-ir.org For this compound, similar characteristic bands for the aromatic rings and the carboxylic acid functional group are expected.

Table 1: Characteristic Vibrational Frequencies for 1,10-Phenanthroline (B135089) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenanthroline C=N, C=C | Stretching | 1560 - 1640 | researchgate.net |

| Phenanthroline C-H | Out-of-plane bending | ~751 | researchgate.net |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | |

| Carboxylic Acid C=O | Stretching | ~1700 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the parent 1,10-phenanthroline, the protons of the heterocyclic rings typically resonate in the aromatic region, between δ = 7.70 and 9.50 ppm in DMSO-d₆. researchgate.net The introduction of the carboxylic acid group at the 5-position significantly alters the electronic environment, causing shifts in the signals of the nearby protons. The proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ = 10 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in phenanthroline derivatives generally appear in the δ = 110-150 ppm range. researchgate.net The carbon atom of the carboxylic acid group (C=O) is characteristically found at a much more downfield position, often in the δ = 160-180 ppm region. Upon coordination to a metal, changes in the chemical shifts of both the proton and carbon atoms can be observed, indicating the points of ligand-metal interaction. researchgate.net

Table 2: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.70 - 9.50 | researchgate.net |

| ¹H | Carboxylic Acid Proton | > 10 | |

| ¹³C | Aromatic Carbons | 110 - 150 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum of 1,10-phenanthroline and its derivatives is characterized by intense absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. dergipark.org.trelte.hu

For the free 1,10-phenanthroline ligand, absorption peaks are typically observed around 228 nm and 263 nm. researchgate.net The introduction of the carboxylic acid group can modify the energies of these transitions. Upon complexation with metal ions, these intraligand transition bands often exhibit a red shift (a shift to longer wavelengths). researchgate.net For instance, complexes of 1,10-phenanthroline with ions like Fe(III), Ni(II), and Zn(II) show maximum absorbance (λmax) values between 315 nm and 325 nm. dergipark.org.trresearchgate.net These shifts and the appearance of new bands, such as metal-to-ligand charge transfer (MLCT) bands, confirm the formation of a coordination complex.

Table 3: UV-Vis Absorption Data for 1,10-Phenanthroline Systems

| System | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| Free 1,10-Phenanthroline | ~228, ~263 | n→π, π→π | researchgate.net |

| Fe(III)-Phenanthroline Complex | 315.50 | π→π, n→π, MLCT | dergipark.org.trresearchgate.net |

| Ni(II)-Phenanthroline Complex | 325.00 | π→π, n→π, MLCT | dergipark.org.trresearchgate.net |

While the parent 1,10-phenanthroline is weakly fluorescent, its derivatives and metal complexes can exhibit significant luminescence, making them valuable for various applications. rsc.org this compound can act as an "antenna" ligand, where it absorbs light energy and transfers it to a coordinated metal center, which then emits light.

This effect is particularly pronounced in complexes with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.org For example, europium complexes with carboxylate and phenanthroline ligands are known to show enhanced red luminescence corresponding to the Eu³⁺ emission transitions. researchgate.net The carboxylic acid group on the phenanthroline ligand can enhance the efficiency of this energy transfer process and modulate the photophysical properties of the resulting complex. The study of the emission spectra, quantum yields, and luminescence lifetimes provides critical information on the energy transfer mechanisms and the potential of these materials for use in lighting, sensing, and bio-imaging.

Theoretical and Computational Chemistry Studies

Computational methods, particularly those based on quantum mechanics, are indispensable for complementing experimental data and providing a deeper understanding of the properties of this compound at the molecular level.

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and electronic properties of molecules. For 1,10-phenanthroline systems, DFT calculations are employed to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts, which can then be compared with experimental data for validation. rsc.org

DFT calculations provide detailed insights into the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. In studies of phenanthroline complexes, DFT and its time-dependent extension (TD-DFT) are used to calculate theoretical UV-Vis absorption spectra, helping to assign the observed experimental bands to specific electronic transitions (e.g., π→π, n→π, or MLCT). researchgate.netresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and the nature of the coordinate bonds between the ligand and a metal center. researchgate.net These computational studies are essential for rationalizing observed properties and for the guided design of new functional materials based on this compound. acs.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,10-phenanthroline |

| L-proline |

| Europium |

| Terbium |

| Iron(III) |

| Nickel(II) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts that stabilize the crystal packing. For systems incorporating the 1,10-phenanthroline framework, this analysis reveals the significant role of various non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

Similarly, analysis of a chloridobis(1,10-phenanthroline)copper(II) complex shows that H···H contacts are the most dominant, contributing 32.1% to the surface. nih.gov Other major interactions identified were H···C/C···H (18.2%), H···O/O···H (14.6%), H···Cl/Cl···H (12.7%), and C···C (10.6%). nih.gov The significant C···C interaction percentage points to substantial π–π stacking between adjacent phenanthroline rings, which leads to the formation of zigzag chains within the crystal structure. nih.gov The red regions on the dnorm map, indicating contacts shorter than the van der Waals radii, are often found near oxygen or other electronegative atoms, signifying strong intermolecular hydrogen bonds. researchgate.net The shape-index map further elucidates the nature of these interactions, with red and blue triangles on the phenanthroline ligands confirming the regions involved in π–π stacking. researchgate.net

These studies collectively demonstrate that the supramolecular architecture of phenanthroline-based systems is directed by a combination of interactions. mdpi.com While strong hydrogen bonds like O—H···O and N—H···O often dictate the primary structure, weaker interactions such as C—H···O, C—H···π, and π–π stacking are crucial for the formation of the extended 3D framework. mdpi.comfigshare.com The presence of the carboxylic acid group in this compound would be expected to further enhance the role of hydrogen bonding, particularly O—H···O and O—H···N interactions, in its crystal packing.

| Interaction Type | [Co(3-meo-cin)(phen)₂(H₂O)]⁺ acs.org | [Cu(phen)₂Cl]⁺ nih.gov | 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid researchgate.net |

|---|---|---|---|

| H···H | 42.1% | 32.1% | 19.9% |

| C···H / H···C | 27.7% | 18.2% | 7.1% |

| O···H / H···O | 17.7% | 14.6% | 58.9% |

| C···C | 6.5% | 10.6% | 0.1% |

| C···O / O···C | 3.8% | - | 5.6% |

| H···Cl / Cl···H | - | 12.7% | - |

| Other | 2.3% | - | 8.4% |

Molecular Dynamics Simulations for Dynamic Behavior of Complexes

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecular systems, including the conformational changes, binding affinities, and interaction pathways of complexes in solution. For metal complexes of 1,10-phenanthroline and its derivatives, MD simulations have been particularly valuable for elucidating their interactions with biological macromolecules like DNA and proteins. nih.govnih.gov

Several studies have employed MD simulations, often in conjunction with Density Functional Theory (DFT) and molecular docking, to predict the binding modes of copper-1,10-phenanthroline complexes with DNA. acs.orgresearchgate.netnih.gov These simulations suggest that minor-groove binding is a more probable interaction mode than partial intercalation or major-groove binding. acs.orgnih.gov The stability of these complexes in the DNA groove is attributed to a combination of factors, including the planarity of the phenanthroline ligand, favorable van der Waals interactions, and structural complementarity with the DNA molecule. researchgate.netnih.gov For instance, simulations of Cd(II) complexes with phenanthroline ligands also point to stacking interactions with DNA base pairs, which can occur through intercalation or external binding, with the latter potentially leading to the formation of intermolecular DNA-DNA linkages. mdpi.com

MD simulations are also used to assess the stability of these complexes in biological environments. In a study of N-aryl-1,10-phenanthroline-2-amines as potential inhibitors of the T. cruzi GP63 metalloenzyme, MD simulations were performed using the GROMACS package with the CHARMM36 force field and a TIP3P water model. nih.gov The simulations revealed persistent interactions within the enzyme's active site, primarily through coordination with the Zn(II) cofactor and hydrogen bonding with catalytic residues like Glu221 and His224. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) confirmed the stability of these interactions over the simulation time, providing a dynamic picture of how these ligands inhibit the enzyme. nih.gov The distance between the nitrogen atoms of the phenanthroline ring and the central zinc ion was monitored throughout the simulation to assess the stability of the crucial Zn–N coordination bond. nih.gov

These computational studies highlight the power of MD simulations to explore the dynamic behavior of 1,10-phenanthroline-based complexes at an atomic level. They can predict binding modes, quantify interaction energies, and reveal the conformational changes that govern biological activity, guiding the rational design of new therapeutic and diagnostic agents. nih.govnih.gov

| Complex System | Simulation Focus | Key Findings | References |

|---|---|---|---|

| Copper-phenanthroline complexes with DNA | Binding mode prediction | Minor-groove binding is more probable than intercalation or major-groove binding. Binding is stabilized by planarity, van der Waals forces, and structural complementarity. | acs.orgresearchgate.netnih.gov |

| Cadmium-phenanthroline complexes with DNA | Interaction mechanism | External binding to DNA can provoke intermolecular DNA-DNA linkages and aggregation. Stacking interactions with DNA bases are significant. | mdpi.com |

| N-aryl-1,10-phenanthroline-2-amines with T. cruzi GP63 enzyme | Inhibition mechanism and complex stability | Complexes show persistent interactions in the active site via Zn(II) coordination and H-bonding. RMSD/RMSF analyses confirm the stability of the ligand-protein complex. | nih.gov |

| Ruthenium-phenanthroline complex with DNA | Binding properties | Spectroscopic and electrochemical data are consistent with a partial intercalative binding mode, causing unwinding and conformational changes in the DNA helix. | nih.gov |

Applications of 1,10 Phenanthroline 5 Carboxylic Acid in Advanced Functional Materials and Systems

Catalytic Systems Utilizing 1,10-Phenanthroline-5-carboxylic Acid Derivatives

Derivatives of 1,10-phenanthroline (B135089) are crucial ligands in various catalytic reactions, influencing the activity and selectivity of metal centers or acting as organocatalysts themselves. chim.it The phenanthroline framework is a key component in catalysts for reactions ranging from C-H functionalization to polymerization. acs.orgnih.gov

Homogeneous Catalysis using Metal Complexes

Metal complexes incorporating 1,10-phenanthroline and its derivatives are widely employed as homogeneous catalysts. unistra.frlibretexts.org The phenanthroline ligand's ability to form stable complexes with a variety of metal ions is fundamental to its catalytic applications. The electronic properties and steric bulk of the phenanthroline ligand can be tuned by substitution, thereby modifying the catalytic performance of the metal center.

Iron complexes with 1,10-phenanthroline ligands have shown significant activity in C-H amination reactions. nih.gov For instance, a simple system of iron(II) chloride and 1,10-phenanthroline effectively catalyzes the ring-closing C-H amination of N-benzoyloxyurea, working for both activated and non-activated C(sp³)-H bonds. nih.gov Similarly, iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands exhibit high reactivity and unique selectivity in the hydrosilylation of alkenes. nih.gov Copper complexes are also prominent, with Cu(I) catalysts generated from Cu(0) and 1,10-phenanthroline being active in cross-coupling reactions. rsc.org The carboxylic acid group on the phenanthroline ring can introduce additional binding sites, creating mixed-ligand complexes with metals like Ru(II) and Fe(II) that show enhanced selectivity. These complexes are particularly studied for their potential in photocatalysis.

| Metal Center | Phenanthroline Ligand | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Iron (Fe) | 1,10-phenanthroline | Ring-closing C-H amination | Catalyzes amination of activated and non-activated C(sp³)-H bonds. nih.gov | nih.gov |

| Iron (Fe) | 2,9-diaryl-1,10-phenanthroline | Alkene hydrosilylation | Exhibits unique benzylic selectivity with internal alkenes and Markovnikov selectivity with terminal styrenes. nih.gov | nih.gov |

| Copper (Cu) | 1,10-phenanthroline | C-X (C, N, O) bond formation | Forms active [CuL] complexes that promote cascade reactions. | |

| Copper (Cu) | 1,10-phenanthroline | Cross-coupling | Activation of aryl halides by Cu(0)/phenanthroline generates a Cu(I) catalyst. rsc.org | rsc.org |

| Cobalt (Co), Iron (Fe), Nickel (Ni) | Tris(1,10-phenanthroline) | Electrocatalytic Hydrogen Evolution | Reduces acetic acid at lower overpotentials compared to the free acid. electrochemsci.org | electrochemsci.org |

Heterogeneous Catalysis and Supported 1,10-Phenanthroline-based Systems

To overcome challenges associated with homogeneous catalysts, such as catalyst separation and recycling, 1,10-phenanthroline-based systems have been immobilized on solid supports. researchgate.netyoutube.com A notable approach involves the direct incorporation of phenanthroline moieties into the framework of periodic mesoporous organosilicas (PMOs). nih.govresearchgate.net

A Phen-PMO was synthesized through the co-condensation of a specially designed precursor, 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline, with 1,2-bis(triethoxysilyl)ethane. nih.govresearchgate.net This method creates an ordered 2-D hexagonal mesoporous structure where the phenanthroline units are integral parts of the silica (B1680970) framework. nih.gov This Phen-PMO material serves as an effective support for metal catalysts. For example, a cobalt complex immobilized on this Phen-PMO showed good catalytic activity for the hydrosilylation of alkynes. nih.govresearchgate.net This strategy combines the high activity of phenanthroline-metal complexes with the practical advantages of heterogeneous catalysis. researchgate.netyoutube.com

| Support Material | Incorporated Ligand/Catalyst | Application | Key Feature | Reference |

|---|---|---|---|---|

| Periodic Mesoporous Organosilica (PMO) | 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline | Support for metal catalysts | Phenanthroline units are directly integrated into the organosilica framework. nih.govresearchgate.net | nih.govresearchgate.net |

| Phen-PMO | Cobalt Complex | Alkyne Hydrosilylation | Demonstrates good catalytic activity as a heterogeneous system. nih.govresearchgate.net | nih.govresearchgate.net |

Organocatalysis with 1,10-Phenanthroline Derivatives

Beyond their role as ligands, 1,10-phenanthroline derivatives have emerged as effective organocatalysts. acs.org These catalysts operate without a metal center, offering an alternative catalytic approach. For instance, a series of pyrazino[2,3-f] acs.orgrsc.orgphenanthroline derivatives have been designed as robust organic photocatalysts. acs.org These molecules, synthesized via a one-step condensation reaction, can facilitate photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization at ppm-level catalyst loadings. acs.org

Another significant application is in glycosylation reactions, where substituted phenanthrolines act as nucleophilic catalysts. rsc.orgrsc.org Specifically, 2,9-dibutyl-1,10-phenanthroline (B1253295) has been identified as a highly effective catalyst for the stereoselective synthesis of α-glycosylated carboxylic acids. rsc.orgrsc.org

| Phenanthroline Organocatalyst | Catalyzed Reaction | Mechanism/Key Role | Reference |

|---|---|---|---|

| Pyrazino[2,3-f] acs.orgrsc.orgphenanthroline derivatives | Photoinduced Electron/Energy Transfer (PET-RAFT) Polymerization | Act as donor-acceptor type organic photocatalysts. acs.org | acs.org |

| 2,9-Dibutyl-1,10-phenanthroline | Stereoselective Glycosylation | Acts as a nucleophilic catalyst to form a reactive phenanthrolinium intermediate. rsc.orgrsc.org | rsc.orgrsc.org |

| 3,8-diphenyl-1,10-phenanthroline | Transition-metal-free direct arylation | Promotes C-H/C-H cross-coupling. rsc.org | rsc.org |

Asymmetric Catalysis and Enantioselective Transformations (e.g., Glycosylation)

Achieving high stereoselectivity is a central goal in modern synthesis, and phenanthroline derivatives have proven valuable in asymmetric catalysis. acs.orgyoutube.comyoutube.com A notable success is the development of a phenanthroline-catalyzed method for the highly diastereoselective synthesis of α-glycosylated carboxylic acids, which are motifs found in biologically relevant molecules. rsc.orgrsc.org

This protocol utilizes 2,9-dibutyl-1,10-phenanthroline as a nucleophilic catalyst. rsc.orgrsc.org The catalyst displaces the bromide leaving group from a glycosyl bromide donor, forming a reactive β-phenanthrolinium ion intermediate. rsc.org The subsequent attack by a carboxylic acid occurs selectively on the α-face of this intermediate, leading to the desired α-glycosyl ester with high selectivity and in good yields. rsc.org Computational studies have revealed that a strong hydrogen bond between the carboxylic acid's hydroxyl group and the C2-oxygen of the sugar moiety is crucial for this high selectivity. rsc.org This interaction increases the nucleophilicity of the carbonyl oxygen of the carboxylic acid, which then attacks the anomeric center. rsc.org The method is effective for a wide range of alkyl and aromatic carboxylic acids. rsc.org

| Catalyst | Transformation | Substrates | Selectivity (α:β) | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,9-Dibutyl-1,10-phenanthroline | α-Glycosylation of Carboxylic Acids | Glycosyl bromides and various carboxylic acids | High α-selectivity | Catalyst forms a reactive β-phenanthrolinium intermediate, enabling stereoselective attack by the carboxylic acid. rsc.org | rsc.org |

| 2,9-Dibutyl-1,10-phenanthroline | α-Glycosylation of Carboxylic Acids | Carboxylic acids with pKa of 4-5 | High | A strong hydrogen bond between the carboxylic acid and the sugar's C2-oxygen is critical for selectivity. rsc.org | rsc.org |

| 2,9-Dibutyl-1,10-phenanthroline | α-Glycosylation of Carboxylic Acids | Carboxylic acids with pKa of 2.5 or lower | Low | The acidity of the carboxylic acid influences the selectivity of the glycosylation. rsc.org | rsc.org |

Chemosensing and Molecular Recognition Applications

The rigid, conjugated structure of 1,10-phenanthroline makes it an excellent platform for building chemosensors. rsc.orgrsc.org Derivatization of the phenanthroline core allows for the creation of a library of compounds that can selectively recognize and sense specific cations and anions. rsc.org The binding event perturbs the electronic structure of the phenanthroline system, leading to detectable changes in its photophysical properties, such as UV-vis absorption and fluorescence. rsc.org

Fluorescent Chemosensors for Cation and Anion Detection

Fluorescent chemosensors based on 1,10-phenanthroline derivatives are widely studied for the detection of environmentally and biologically important ions. rsc.orgresearchgate.netfrontiersin.org The phenanthroline unit acts as the signaling component and often as part of the binding site. researchgate.net The introduction of a carboxylic acid group can provide an additional binding site, enhancing selectivity and binding affinity.

For example, a sensor based on 2-(anthracen-9-yl)-1H-imidazo[4,5-f] acs.orgrsc.orgphenanthroline showed fluorescence quenching upon coordination with transition metal cations like Cu²⁺ and Zn²⁺, as well as with the iodide anion. researchgate.net The sensing mechanism is often based on processes like photoinduced electron transfer (PET), where interaction with the analyte quenches the fluorescence of the sensor. researchgate.net In some cases, binding to a metal ion can "turn on" or enhance fluorescence. These sensors can be highly sensitive, with detection limits reaching the micromolar (μM) or even nanomolar (nM) range. researchgate.netnih.govacs.org

| Chemosensor | Target Analyte | Sensing Mechanism/Response | Detection Limit | Reference |

|---|---|---|---|---|

| 2-(anthracen-9-yl)-1H-imidazo[4,5-f] acs.orgrsc.orgphenanthroline (1) | Cu²⁺, Zn²⁺, I⁻ | Fluorescence quenching. researchgate.net | 0.59 μM for Zn²⁺ | researchgate.net |

| Chemosensor 1-Zn²⁺ complex | Pyrophosphate (PPi) | Fluorescence quenching. researchgate.net | 17.5 μM | researchgate.net |

| Anthracene derivative with two imidazolium (B1220033) groups (8) | H₂PO₄⁻, F⁻ | Selective fluorescence quenching via PET. nih.govacs.org | Not specified | nih.govacs.org |

| Naphthaldimide derivative with DPA ligands (15)-Zn²⁺ complex | Pyrophosphate (PPi) | Excimer emission at 490 nm in 100% aqueous solution. acs.org | Not specified | acs.org |

| Rhodamine-alkyne derivative (6) | Au³⁺ | 250-fold fluorescence enhancement and color change. nih.govacs.org | 320 nM | nih.govacs.org |

Enantioselective Recognition of Chiral Carboxylic Acids

The development of sensors for the selective recognition of enantiomers—mirror-image chiral molecules—is a significant challenge in chemistry and pharmacology. 1,10-Phenanthroline-based fluorescent sensors have emerged as a promising platform for this purpose. mdpi.com A novel C2-symmetric chiral fluorescent sensor incorporating a 1,10-phenanthroline unit has been designed for the enantioselective recognition of chiral carboxylic acids, such as tartaric acid and proline. mdpi.comresearchgate.net

In this sensor design, the 1,10-phenanthroline core functions as both the fluorophore and a binding site, while optically active β-amino acids attached to the core act as a chiral barrier. mdpi.com The recognition mechanism relies on the interaction between the sensor and the target chiral carboxylic acid through multiple hydrogen bonds. mdpi.comresearchgate.net This interaction leads to a "turn-off" fluorescence response, where the fluorescence intensity of the phenanthroline unit is diminished or "quenched." mdpi.com The quenching process occurs via a static mechanism involving the formation of diastereomeric acid-base adducts, which promotes non-radiative relaxation. researchgate.net

The steric hindrance provided by the chiral β-amino acid component of the sensor results in differential quenching efficiency for the different enantiomers of the target acid. mdpi.com For instance, studies have shown that L-enantiomers of tartaric acid and proline quench the sensor's fluorescence more effectively than their corresponding D-enantiomers. mdpi.comresearchgate.net This selectivity is quantified using the Stern-Völmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The differing Stern-Völmer constants for each enantiomer confirm that the observed fluorescence quenching is due to chiral discrimination. researchgate.net

Below is a data table summarizing the enantioselective recognition results for a specific 1,10-phenanthroline-based sensor with proline enantiomers.

Enantioselective Recognition of Proline by a Chiral Phenanthroline-Based Sensor

| Analyte | Stern-Völmer Constant (KSV) [M-1] | Enantioselectivity Ratio (KSV(L) / KSV(D)) |

|---|---|---|

| D-Proline | 63.7 | 1.78 |

| L-Proline | 113.4 |

Environmental Sensing Applications

Derivatives of 1,10-phenanthroline are widely explored as chemosensors for detecting various analytes, including cations and anions, that are relevant to environmental monitoring. rsc.org The highly conjugated system of the phenanthroline core is sensitive to electronic perturbations. When a phenanthroline-based ligand binds to an analyte, the resulting changes in its electronic energy levels can cause detectable shifts in its photophysical properties, such as UV-visible absorption and fluorescence emission. rsc.org This principle allows for the design of sensors that signal the presence of specific environmental pollutants.

This compound and its derivatives can be incorporated into more complex structures like Metal-Organic Frameworks (MOFs) to create robust sensing platforms. acs.org These MOF-based sensors can exhibit electrochemiluminescence (ECL), where light is produced by electrochemical reactions. acs.org The phenanthroline ligand can act as a co-reaction accelerator in these systems, enhancing the luminous signal for improved detection sensitivity. acs.org By tuning the chemical properties of the phenanthroline linker, these materials can be customized for applications in biological and environmental sciences. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. acs.org Their modular nature allows for precise control over their structure and function, making them suitable for a wide range of applications. researchgate.net

1,10-phenanthroline and its carboxylic acid derivatives are effective organic linkers for the synthesis of MOFs. researchgate.netresearchgate.net The molecule's two nitrogen atoms and the oxygen atoms from the carboxylate group provide multiple coordination sites that can bind to metal centers. This allows for the construction of stable, extended frameworks. acs.orgnih.gov The use of mixed-ligand systems, combining a phenanthroline-based ligand with other linkers like dicarboxylic acids, is a common strategy to create MOFs with diverse structures and functionalities. acs.org The synthesis of these MOFs is often achieved under solvothermal conditions, where the components are heated in a solvent, but aqueous synthesis at room temperature has also been demonstrated, particularly for amine-functionalized carboxylic acid linkers. acs.orgnih.gov

The final topology and porosity of a MOF are directly influenced by the geometry and functionality of its organic linkers. rsc.org The rigid, angled structure of 1,10-phenanthroline-based linkers can direct the formation of specific network topologies, such as one-dimensional zigzag chains or more complex three-dimensional frameworks. acs.org The choice of the metal ion and co-ligands further dictates the final architecture. acs.org

By functionalizing the phenanthroline linker, it is possible to tune the pore size, shape, and chemical environment within the MOF. rsc.orgnih.gov For example, introducing substituents to the linker's backbone can affect its conformation, leading to the formation of MOFs with different pore structures, ranging from microporous to mesoporous. rsc.org This control over porosity is critical for applications that rely on the selective inclusion or exclusion of guest molecules. nih.gov The inherent flexibility of some linkers can also lead to dynamic frameworks that undergo reversible structural changes in response to external stimuli. nih.gov

The high surface area and tunable porosity of MOFs make them excellent candidates for adsorption, separation, and catalysis. nih.govnih.gov MOFs constructed using 1,10-phenanthroline-based linkers have been investigated for these applications.

Adsorption and Separation: The well-defined pores of these MOFs can selectively adsorb gases and other small molecules. nih.gov This property is useful for applications such as carbon capture, gas storage, and the separation of xenon from other gases under nuclear reprocessing conditions. nih.govrsc.org The effectiveness of adsorption can be enhanced by functionalizing the linkers with groups that have a high affinity for specific target molecules. nih.gov

Catalysis: MOFs can serve as heterogeneous catalysts. rsc.org The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized with catalytic groups. rsc.org MOFs containing 1,10-phenanthroline have been explored as catalysts for reactions like the cycloaddition of CO2 to epoxides, where the distinct pore structures can lead to significantly different catalytic activities. rsc.org

The table below summarizes key features of representative MOFs utilizing phenanthroline or related linkers.

Examples of MOFs with Phenanthroline-Type or Carboxylic Acid Linkers

| MOF System | Linker(s) | Key Structural Feature | Primary Application |

|---|---|---|---|

| Zn-based MOFs | 1,10-Phenanthroline, para-Dicarboxylic Acids | 1D zigzag chain structure | Electrochemiluminescence acs.org |

| Zr-MOFs (e.g., NU-1008) | Tetratopic Carboxylic Acids | Mesoporous with accessible Lewis acidic sites | Heterogeneous Catalysis (CO2 cycloaddition) rsc.org |

| Cd-based MOF | 4,4'-Sulfonyldibenzoic Acid (V-shaped linker) | Microporous structure matching kinetic diameter of Xe | Xe Gas Adsorption and Separation rsc.org |

| Fe-MOFs (ICR series) | Functionalized Phosphinate Linkers | Pores with tunable chemical nature | Adsorption of emerging pollutants nih.gov |

Optoelectronic and Photochemical Applications

The rich electronic properties of the 1,10-phenanthroline core make it a valuable component in materials designed for optoelectronic and photochemical applications. The carboxylic acid group facilitates the integration of this chromophore into larger systems, such as metal complexes and MOFs.

Complexes of this compound with metals like ruthenium(II) and iron(II) are studied for their potential in photocatalysis and as luminescent sensors. The interaction between the metal center and the ligand's N- and O-donor atoms can be fine-tuned to achieve desired electronic and photophysical properties.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The rigid, planar, and chelating nature of the 1,10-phenanthroline framework makes it a premier building block for sophisticated luminescent materials. rsc.org The introduction of a carboxylic acid group at the 5-position, creating this compound, further enhances its utility. This functional group provides a convenient site for attachment to other molecules or surfaces and allows for the fine-tuning of the electronic and photophysical properties of its resulting metal complexes.